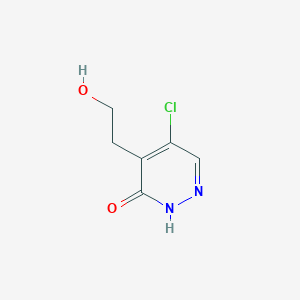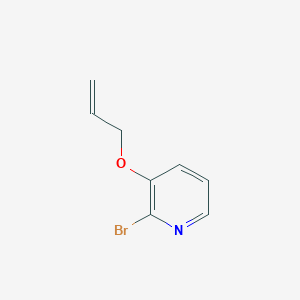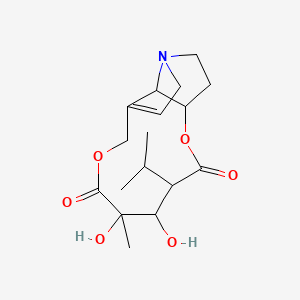
5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone
Descripción general
Descripción
5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bacterial Degradation
- Research indicates that certain bacteria can degrade substances like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, which is structurally similar to 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone. These bacteria utilize such compounds as their sole carbon source, leading to the formation of various metabolites (de Frenne, Eberspächer, & Lingens, 1973).
Herbicide Research
- Substituted pyridazinone compounds, closely related to this compound, have been studied for their inhibitory effects on photosynthesis in plants. These findings are pivotal for understanding the phytotoxicity of such compounds in herbicide development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Chemical Analysis Techniques
- The development of gas chromatographic methods for the determination of pyrazon (5-amino-4-chloro-2-phenyl-3(2H)pyridazinone), a compound related to this compound, has been a focus of research. This aids in evaluating the content of such compounds in technical products, which is crucial for both quality control and environmental monitoring (Výboh, Michálek, Šustek, & Bátora, 1974).
Medical Research: HCV NS5B Polymerase Inhibitors
- Derivatives of 5-hydroxy-3(2H)-pyridazinone, structurally similar to this compound, have been explored as inhibitors of HCV NS5B polymerase. This research is significant for developing new treatments for hepatitis C virus (Zhou, Webber, Murphy, et al., 2008) and (Sergeeva, Zhou, Bartkowski, et al., 2008).
Synthetic Chemistry
- Research in synthetic chemistry has focused on creating various derivatives of pyridazinones, including those similar to this compound. These studies are essential for developing new chemical compounds with potential applications in various fields, including pharmaceuticals (Bryant, Kunng, & South, 1995).
Enzymatic and Chemical Preparation
- Research has also been conducted on the enzymatic and chemical preparation of compounds structurally related to this compound. This is significant for understanding the metabolic pathways and potential industrial synthesis of such compounds (Haug, Eberspächer, & Lingens, 1973).
Propiedades
IUPAC Name |
4-chloro-5-(2-hydroxyethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-9-6(11)4(5)1-2-10/h3,10H,1-2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNDPLLNKNMMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249675 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354455-01-8 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354455-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)



![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)


![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
